1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves multiple steps. One common method includes the acylation of aryl systems using succinic anhydride and bromobenzene under dry argon conditions . The reaction is catalyzed by anhydrous aluminum chloride and proceeds over several hours at controlled temperatures. The resulting product is then purified through crystallization from dry toluene .
Chemical Reactions Analysis
1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by polar solvents like dioxane and water.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, although detailed studies on its exact molecular targets are still ongoing .
Comparison with Similar Compounds
Similar compounds to 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone include:
Compared to these compounds, this compound is unique due to its specific structure and the presence of the trichloroethanone group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-3-1-2-7(4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSONFOHTBOVIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182491 |
Source
|
Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-86-3 |
Source
|
Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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